molecular formula C21H22FN3O2 B14388431 7-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-2H,5H-[1,3]dioxolo[4,5-f]indole CAS No. 88048-34-4

7-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-2H,5H-[1,3]dioxolo[4,5-f]indole

Cat. No.: B14388431
CAS No.: 88048-34-4
M. Wt: 367.4 g/mol
InChI Key: ZHOMMYSMUMQXCW-UHFFFAOYSA-N
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Description

7-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-2H,5H-[1,3]dioxolo[4,5-f]indole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of indole and piperazine moieties, which are known for their significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-2H,5H-[1,3]dioxolo[4,5-f]indole typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Dioxolo Group: The dioxolo group can be introduced via a cyclization reaction involving appropriate diol precursors.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with the indole intermediate.

    Final Coupling: The final step involves coupling the fluorophenyl group to the piperazine moiety, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-2H,5H-[1,3]dioxolo[4,5-f]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-2H,5H-[1,3]dioxolo[4,5-f]indole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 7-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-2H,5H-[1,3]dioxolo[4,5-f]indole involves its interaction with specific molecular targets and pathways. The compound is known to interact with bacterial DNA gyrase and topoisomerase IV, which are key enzymes involved in DNA replication . This interaction inhibits the enzymes’ activity, leading to the disruption of bacterial DNA replication and ultimately bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-2H,5H-[1,3]dioxolo[4,5-f]indole is unique due to its specific combination of indole and piperazine moieties, which confer distinct pharmacological properties

Properties

CAS No.

88048-34-4

Molecular Formula

C21H22FN3O2

Molecular Weight

367.4 g/mol

IUPAC Name

7-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-5H-[1,3]dioxolo[4,5-f]indole

InChI

InChI=1S/C21H22FN3O2/c22-16-1-3-17(4-2-16)25-9-7-24(8-10-25)6-5-15-13-23-19-12-21-20(11-18(15)19)26-14-27-21/h1-4,11-13,23H,5-10,14H2

InChI Key

ZHOMMYSMUMQXCW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CNC3=CC4=C(C=C32)OCO4)C5=CC=C(C=C5)F

Origin of Product

United States

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